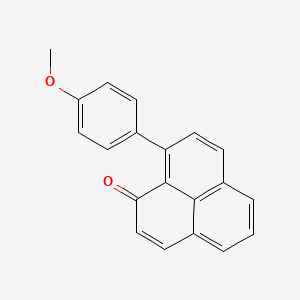
9-(4-Methoxyphenyl)phenalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Methoxyphenyl)phenalen-1-one is a polycyclic aromatic compound that belongs to the phenylphenalenone family. These compounds are characterized by a tricyclic phenalene core structure with a keto functional group and a lateral phenyl ring. Phenylphenalenones are known for their diverse biological activities and are found in various monocotyledonous plant families such as Haemodoraceae, Pontederiaceae, Strelitziaceae, and Musaceae .
Vorbereitungsmethoden
The synthesis of 9-(4-Methoxyphenyl)phenalen-1-one typically involves a cascade Friedel-Crafts/Michael annulation reaction. For instance, a reaction between acryloyl chloride and 2-methoxynaphthalene can yield 9-methoxyperinaphthanone, which can then be transformed into 9-methoxy-2-(4-methoxyphenyl)-1H-phenalen-1-one using standard Suzuki-Miyaura methodology . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
9-(4-Methoxyphenyl)phenalen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the keto group or other functional groups present in the molecule.
Wissenschaftliche Forschungsanwendungen
9-(4-Methoxyphenyl)phenalen-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenylphenalenone derivatives.
Wirkmechanismus
The mechanism of action of 9-(4-Methoxyphenyl)phenalen-1-one, particularly in antimicrobial applications, involves the generation of reactive oxygen species (ROS) when exposed to light. This photodynamic action leads to the disruption of microbial cell membranes and other cellular components, ultimately causing cell death . The compound’s ability to generate singlet oxygen with high quantum yield makes it an effective photosensitizer in aPDT .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-(4-Methoxyphenyl)phenalen-1-one include:
2-Hydroxy-9-(4-methoxyphenyl)-1H-phenalen-1-one:
9-Phenylperinaphthenone: This compound has a phenyl group instead of a methoxyphenyl group and exhibits slightly different biological activities.
Perinaphthenone: A simpler structure without the methoxyphenyl substitution, used as a standard for various photophysical studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
65874-43-3 |
|---|---|
Molekularformel |
C20H14O2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
9-(4-methoxyphenyl)phenalen-1-one |
InChI |
InChI=1S/C20H14O2/c1-22-16-9-5-13(6-10-16)17-11-7-14-3-2-4-15-8-12-18(21)20(17)19(14)15/h2-12H,1H3 |
InChI-Schlüssel |
ZGRXGTCQXRGSEI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C3C(=O)C=CC4=CC=CC(=C43)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(4-chlorophenyl)phosphine]](/img/structure/B14087179.png)
![1-Bromoimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B14087187.png)
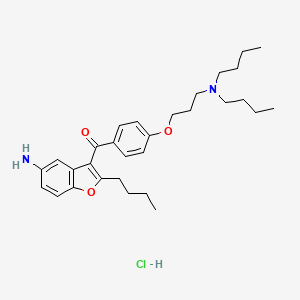
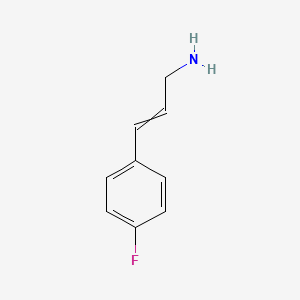
![4-{(1Z)-1-[2-({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B14087204.png)
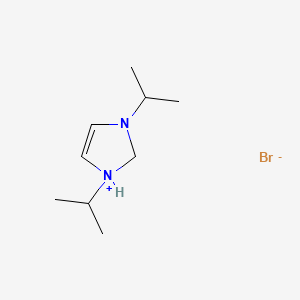
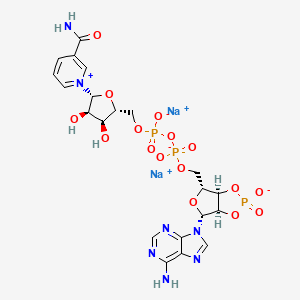
![1-(3-Propoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087228.png)
![[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate](/img/structure/B14087229.png)
![1-(3,4-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087244.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087245.png)
![ethyl 3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14087251.png)
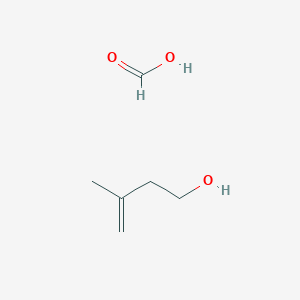
![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[3-(3-methylbutoxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B14087263.png)
